![molecular formula C15H11BrN2O2S B2381640 4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034519-64-5](/img/structure/B2381640.png)
4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound “4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that contains several different functional groups and structural motifs, including a bromine atom, a furan ring, a pyridine ring, a thiophene ring, and a carboxamide group . These types of compounds are often used in organic synthesis and medicinal chemistry due to their diverse reactivity and biological activity .
Scientific Research Applications
Organic Synthesis and Building Blocks
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis . While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron group) is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This advancement opens up new possibilities for synthetic chemistry.
Hydromethylation of Alkenes
- The catalytic protodeboronation of pinacol boronic esters, when paired with a Matteson–CH₂–homologation, allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown. By applying this sequence, researchers have achieved hydromethylation of various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol.
Therapeutic Potential and Drug Design
- While specific applications of this compound in drug design are not yet fully explored, its structural features (including the imidazole moiety) suggest potential therapeutic relevance. Imidazole-containing compounds often exhibit bioactivity and can be modified for specific targets .
Stable Boron-Carriers for Neutron Capture Therapy
- Boronic acids and their esters, including pinacol boronic esters, are considered for drug delivery devices and neutron capture therapy. However, stability in water is a challenge. Understanding the hydrolysis susceptibility of phenylboronic pinacol esters is crucial for designing stable boron carriers .
Natural Product Total Synthesis
- The protodeboronation of pinacol boronic esters has been applied in the formal total synthesis of natural products. Notably, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B .
Radical Chemistry and Stereoselectivity
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as building blocks in organic synthesis .
Mode of Action
Similar compounds have been reported to undergo catalytic protodeboronation utilizing a radical approach . This process involves the removal of a boron group from the molecule, which can lead to various transformations .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
properties
IUPAC Name |
4-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-5-14(21-9-12)15(19)18-7-10-4-11(8-17-6-10)13-2-1-3-20-13/h1-6,8-9H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXRBGXJWBAPRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide |
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